molecular formula C6H10BrF B6245511 3-(bromomethyl)-1-fluoro-1-methylcyclobutane CAS No. 2385051-84-1

3-(bromomethyl)-1-fluoro-1-methylcyclobutane

Cat. No.: B6245511
CAS No.: 2385051-84-1
M. Wt: 181.05 g/mol
InChI Key: SEBZTJBPCDRNNG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-fluoro-1-methylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-1-fluoro-1-methylcyclobutane typically involves the bromination of 1-fluoro-1-methylcyclobutane. This can be achieved through the reaction of 1-fluoro-1-methylcyclobutane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-fluoro-1-methylcyclobutane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: The compound can undergo elimination to form alkenes, particularly under basic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination Reactions: Alkenes such as 1-fluoro-1-methylcyclobutene.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

Scientific Research Applications

3-(Bromomethyl)-1-fluoro-1-methylcyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals due to its unique structural features.

    Medicine: Investigated for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-1-fluoro-1-methylcyclobutane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the departure of the bromide ion.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1-fluoro-1-methylcyclobutane
  • 3-(Iodomethyl)-1-fluoro-1-methylcyclobutane
  • 3-(Bromomethyl)-1-chloro-1-methylcyclobutane

Uniqueness

3-(Bromomethyl)-1-fluoro-1-methylcyclobutane is unique due to the presence of both a bromomethyl group and a fluorine atom on the cyclobutane ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds with different halogen substitutions. The fluorine atom can influence the electronic properties and stability of the compound, making it valuable for specific applications in synthetic chemistry and materials science.

Properties

CAS No.

2385051-84-1

Molecular Formula

C6H10BrF

Molecular Weight

181.05 g/mol

IUPAC Name

3-(bromomethyl)-1-fluoro-1-methylcyclobutane

InChI

InChI=1S/C6H10BrF/c1-6(8)2-5(3-6)4-7/h5H,2-4H2,1H3

InChI Key

SEBZTJBPCDRNNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)CBr)F

Purity

95

Origin of Product

United States

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